Fumaryl Chloride: A Comprehensive Technical Guide
Fumaryl Chloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fumaryl (B14642384) chloride, the diacyl chloride of fumaric acid, is a highly reactive chemical intermediate with significant applications in organic synthesis, polymer chemistry, and the development of pharmaceuticals and agrochemicals. Its bifunctional nature, possessing two reactive acyl chloride groups in a trans-configuration, allows for its use as a versatile building block in the synthesis of a wide array of compounds, including polymers, diamides, and esters. This guide provides an in-depth overview of the chemical and physical properties of fumaryl chloride, detailed experimental protocols for its synthesis and common reactions, and a summary of its spectroscopic data.
Chemical and Physical Properties
Fumaryl chloride is a fuming, straw-colored liquid with a pungent odor.[1][2] It is corrosive to metals and tissues.[1][2][3] The following tables summarize its key physical and chemical properties.
Physical Properties of Fumaryl Chloride
| Property | Value | Reference |
| Molecular Formula | C₄H₂Cl₂O₂ | [4] |
| Molecular Weight | 152.96 g/mol | [5] |
| Appearance | Straw colored fuming liquid with a pungent odor | [1][2] |
| Melting Point | -11 °C | [6] |
| Boiling Point | 161-164 °C (lit.) | [5] |
| 62-64 °C at 13 mmHg | [3] | |
| Density | 1.415 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | 1.499 (lit.) | [5] |
| Flash Point | 77 °C (lit.) | [6] |
| Vapor Pressure | 2.07 mmHg | [5] |
| Solubility | Decomposes in water | [6] |
Chemical Reactivity and Hazards
Fumaryl chloride is a reactive compound that requires careful handling.
-
Reactivity with Water: It reacts slowly and exothermically with water and moist air to produce hydrogen chloride fumes.[2][3] However, some studies suggest it is relatively unreactive with water under normal conditions.[2][3]
-
Incompatibilities: It is incompatible with strong oxidizing agents, alcohols, amines, and other bases.[2][3] It may react vigorously or explosively with ethers like diisopropyl ether in the presence of metal salts.[2][3]
-
Hazards: Fumaryl chloride is corrosive and can cause severe skin burns and eye damage.[7] It is harmful if swallowed, in contact with skin, or if inhaled.[7]
Spectroscopic Data
The following tables summarize the key spectroscopic data for fumaryl chloride.
1H and 13C NMR Spectroscopy
| Nucleus | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |
| 1H | ~7.3 | s | - | [8] |
| 13C | ~137 | - | - | [1] |
| ~163 | - | - | [1] |
Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency. The values presented are approximate based on available spectral data.
Infrared (IR) Spectroscopy
The IR spectrum of fumaryl chloride exhibits characteristic peaks for the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. Low-temperature IR and Raman spectra have also been studied.[9]
| Functional Group | Wavenumber (cm-1) |
| C=O stretch | ~1750 (strong) |
| C=C stretch | ~1640 (medium) |
Note: These are approximate values. For an accurate spectrum, refer to the NIST WebBook.[7]
Mass Spectrometry
The mass spectrum of fumaryl chloride is expected to show a molecular ion peak and characteristic fragmentation patterns for an acyl chloride. The primary fragmentation would likely involve the loss of a chlorine atom to form a stable acylium ion.
| m/z | Proposed Fragment |
| 152/154/156 | [M]+• (Molecular ion with chlorine isotopes) |
| 117/119 | [M-Cl]+ (Loss of a chlorine atom) |
| 89 | [M-Cl-CO]+ (Loss of chlorine and carbon monoxide) |
| 53 | [C₄H₂O]+• |
Experimental Protocols
Synthesis of Fumaryl Chloride
Fumaryl chloride can be synthesized via several methods, most commonly from maleic anhydride (B1165640) or fumaric acid.
1. Synthesis from Maleic Anhydride
This procedure is adapted from Organic Syntheses.[6]
-
Reactants:
-
Maleic anhydride (98 g, 1 mole)
-
Commercial phthaloyl chloride (230 g)
-
Anhydrous zinc chloride (2 g)
-
-
Procedure:
-
Place the maleic anhydride, phthaloyl chloride, and anhydrous zinc chloride in a 500-mL flask equipped with a thermometer and a distillation column.
-
Heat the mixture in an oil bath to an internal temperature of 130–135 °C for 2 hours. Avoid overheating.
-
Cool the reaction mixture to 90–95 °C.
-
Distill the crude fumaryl chloride rapidly at reduced pressure (60–85 °C / 13–14 mmHg).
-
Redistill the collected fraction slowly to obtain pure fumaryl chloride (62–64 °C / 13 mm). The yield is typically 82–95%.[3]
-
-
Storage: Fumaryl chloride should be stored in sealed glass containers.[6]
2. Synthesis from Fumaric Acid
This method utilizes thionyl chloride with an iron-containing promoter.[2]
-
Reactants:
-
Fumaric acid
-
Thionyl chloride (at least 2 moles per mole of fumaric acid)
-
Iron promoter (e.g., FeCl₂)
-
-
Procedure:
-
Combine fumaric acid, thionyl chloride, and the iron promoter in a flask fitted with a reflux condenser.
-
Heat the mixture to reflux and maintain this temperature for 2 to 24 hours, until the solid fumaric acid has completely reacted.
-
After the reaction is complete, recover the fumaryl chloride by fractional distillation.
-
Typical Reactions of Fumaryl Chloride
1. Reaction with Amines to Form Diamides
-
General Procedure:
-
Dissolve the primary or secondary amine (2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of fumaryl chloride (1 equivalent) in the same solvent to the cooled amine solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
The resulting precipitate (the diamide (B1670390) product and amine hydrochloride salt) is collected by filtration.
-
The crude product can be purified by washing with water to remove the amine salt, followed by recrystallization from a suitable solvent.
-
2. Reaction with Alcohols to Form Diesters
-
General Procedure:
-
In a flask equipped with a reflux condenser and a means to remove HCl gas (e.g., a bubbler connected to a base trap), combine the alcohol (in excess, can be used as the solvent) and fumaryl chloride (1 equivalent). A non-nucleophilic base (e.g., pyridine) can be added to scavenge the HCl produced.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
If a base like pyridine (B92270) was used, filter off the pyridinium (B92312) hydrochloride salt.
-
Remove the excess alcohol and solvent under reduced pressure.
-
The crude diester can be purified by distillation or chromatography.
-
Visualizations
Synthesis of Fumaryl Chloride from Maleic Anhydride
Caption: Workflow for the synthesis of fumaryl chloride from maleic anhydride.
General Reaction of Fumaryl Chloride with Nucleophiles
Caption: General reaction pathway of fumaryl chloride with nucleophiles.
References
- 1. Fumaryl chloride(627-63-4) 13C NMR spectrum [chemicalbook.com]
- 2. US2653168A - Process for preparing fumaryl chloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fumaryl chloride | C4H2Cl2O2 | CID 5325504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Fumaryl chloride [webbook.nist.gov]
- 8. Fumaryl chloride(627-63-4) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
